N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide
Brand Name: Vulcanchem
CAS No.: 1795488-15-1
VCID: VC5048352
InChI: InChI=1S/C16H24N4O/c21-16(13-6-2-3-7-13)18-12-14-17-9-8-15(19-14)20-10-4-1-5-11-20/h8-9,13H,1-7,10-12H2,(H,18,21)
SMILES: C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3CCCC3
Molecular Formula: C16H24N4O
Molecular Weight: 288.395

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide

CAS No.: 1795488-15-1

Cat. No.: VC5048352

Molecular Formula: C16H24N4O

Molecular Weight: 288.395

* For research use only. Not for human or veterinary use.

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide - 1795488-15-1

Specification

CAS No. 1795488-15-1
Molecular Formula C16H24N4O
Molecular Weight 288.395
IUPAC Name N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]cyclopentanecarboxamide
Standard InChI InChI=1S/C16H24N4O/c21-16(13-6-2-3-7-13)18-12-14-17-9-8-15(19-14)20-10-4-1-5-11-20/h8-9,13H,1-7,10-12H2,(H,18,21)
Standard InChI Key CFDPDRMPRBCBAE-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3CCCC3

Introduction

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide is a synthetic organic compound characterized by its pyrimidine core, functionalized with a piperidine group and a cyclopentanecarboxamide moiety. This structure suggests potential applications in medicinal chemistry, particularly as a scaffold for drug development targeting biological receptors.

Synthesis Pathways

Although specific synthesis details for this compound are unavailable, similar compounds are typically synthesized through:

  • Pyrimidine Core Formation: Using condensation reactions of β-diketones or amidines.

  • Piperidine Substitution: Nucleophilic substitution or alkylation reactions to introduce the piperidine group.

  • Carboxamide Addition: Coupling reactions (e.g., amidation) to attach the cyclopentanecarboxamide moiety.

Potential Applications

Given its structural features, this compound may serve as:

  • Pharmacological Agent: The pyrimidine and piperidine groups are common in kinase inhibitors, anticonvulsants, or receptor modulators.

  • Drug Development Scaffold: Its framework allows for modifications to optimize biological activity.

Comparative Data Table

PropertyValue/Description
Molecular FrameworkPyrimidine core with piperidine and carboxamide
Functional GroupsPiperidine, cyclopentanecarboxamide
Potential ApplicationsDrug design, receptor targeting
Common Synthesis MethodsCondensation, nucleophilic substitution

Research Gaps

While the compound's structure is promising, further studies are required to:

  • Elucidate its biological activity through in vitro and in vivo assays.

  • Determine pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

  • Explore its toxicity profile for safety assessment.

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